Barium trifluoromethanesulfonate

Descripción

Historical Development and Discovery

The discovery of barium trifluoromethanesulfonate is closely tied to the development of trifluoromethanesulfonic acid (triflic acid) and its salts in the mid-20th century, as chemists sought robust, non-coordinating anions for catalysis and synthesis. While the exact date of this compound’s first synthesis is not widely documented, it emerged as part of the broader exploration of metal triflates in the 1960s and 1970s, as referenced in foundational inorganic chemistry literature. Its preparation typically involves reacting barium carbonate or barium hydroxide with trifluoromethanesulfonic acid in aqueous solution, followed by purification through recrystallization.

Chemical Classification and Nomenclature

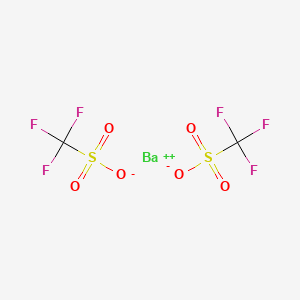

This compound is classified as an inorganic salt composed of a barium(II) cation and two trifluoromethanesulfonate anions. Its systematic IUPAC name is barium bis(trifluoromethanesulfonate), and it is also referred to as barium triflate or barium(II) triflate. The compound’s structure can be represented as (CF₃SO₃)₂Ba, indicating two triflate groups coordinated to a central barium ion.

Table 1. Key Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂BaF₆O₆S₂ |

| Molecular Weight | 435.47 g/mol |

| CAS Number | 2794-60-7 |

| Appearance | White crystalline powder |

| Melting Point | >300 °C |

| Density | 1.876 g/cm³ |

| Water Solubility | Soluble |

| Sensitivity | Hygroscopic |

| Storage | Inert atmosphere, room temperature |

Significance in Organometallic Chemistry

This compound holds a prominent place in organometallic and synthetic chemistry due to its function as a Lewis acid and its non-coordinating triflate anion, which stabilizes reactive intermediates without interfering in the reaction pathway. Its use enables efficient catalysis in a variety of organic transformations, including Friedel–Crafts alkylation and acylation, glycosylation, and the cleavage of protecting groups. The compound’s ability to facilitate these reactions under mild conditions, often with high selectivity and yield, has made it a preferred reagent and catalyst in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.

Recent research demonstrates that this compound also exhibits unique behavior in solution, forming stable complexes that are useful for mechanistic studies and for the development of new catalytic systems. Its compatibility with a wide range of solvents and substrates further enhances its utility in organometallic chemistry.

Table 2. Selected Research Findings on this compound in Catalysis

| Reaction Type | Role of this compound | Outcome/Significance |

|---|---|---|

| Friedel–Crafts Alkylation | Lewis acid catalyst | High yield, mild conditions |

| Glycosylation | Promoter for glycosidic bond formation | Enhanced selectivity, iterative synthesis |

| Protecting Group Cleavage | Facilitates removal of protecting groups | Efficient, selective deprotection |

| Solid-State Electrolytes | Component in lithium-ion battery electrolytes | Improved conductivity, stability |

General Applications Overview

This compound is employed across several advanced scientific and industrial domains:

- Catalysis in Organic Synthesis: Used as a catalyst or co-catalyst in numerous organic reactions, particularly those requiring strong Lewis acids.

- Battery and Electrolyte Development: Incorporated as a component in solid-state electrolytes for next-generation lithium-ion batteries, contributing to enhanced ionic conductivity and stability.

- Fluorinated Polymer Production: Utilized in the synthesis of high-performance fluorinated polymers, imparting chemical and thermal resistance to the resulting materials.

- Analytical Chemistry: Applied in nuclear magnetic resonance spectroscopy and other analytical techniques to improve measurement sensitivity and resolution.

- Environmental Remediation: Investigated for its role in removing heavy metals from wastewater through selective precipitation and ion exchange processes.

Table 3. Summary of Major Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Catalyst for key transformations |

| Energy Storage | Electrolyte in lithium-ion batteries |

| Materials Science | Precursor for fluorinated polymers |

| Analytical Chemistry | Additive in NMR and other analytical methods |

| Environmental Science | Heavy metal removal from water |

Propiedades

Número CAS |

2794-60-7 |

|---|---|

Fórmula molecular |

CHBaF3O3S |

Peso molecular |

287.41 g/mol |

Nombre IUPAC |

barium(2+);trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Ba/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clave InChI |

UCJNCJZFRKZIHY-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ba+2] |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)O.[Ba] |

Otros números CAS |

2794-60-7 |

Pictogramas |

Irritant |

Números CAS relacionados |

1493-13-6 (Parent) |

Origen del producto |

United States |

Métodos De Preparación

Barium trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of barium carbonate with trifluoromethanesulfonic acid. The reaction is typically carried out in an aqueous medium, and the resulting product is then purified through recrystallization .

Another method involves the reaction of barium hydroxide with trifluoromethanesulfonic acid. This reaction also takes place in an aqueous medium and yields this compound as a white crystalline solid .

Análisis De Reacciones Químicas

Barium trifluoromethanesulfonate is known to undergo various chemical reactions, including:

-

Substitution Reactions: : It can act as a catalyst in substitution reactions, where it facilitates the replacement of one functional group with another. For example, it can catalyze the substitution of halides with trifluoromethanesulfonate groups .

-

Oxidation and Reduction Reactions: : this compound can participate in oxidation and reduction reactions, although it is more commonly used as a catalyst in these processes .

-

Formation of Triflates: : It is used to synthesize alkali metal and silver trifluoromethanesulfonates by reacting with corresponding metal salts .

Aplicaciones Científicas De Investigación

Organic Synthesis

Catalytic Applications:

Barium trifluoromethanesulfonate acts as a Lewis acid catalyst in several organic reactions, including:

- Friedel-Crafts Reactions: It facilitates alkylation and acylation processes crucial for synthesizing complex organic molecules such as pharmaceuticals and functional materials .

- Cleavage of Protecting Groups: The compound is utilized in the selective removal of protecting groups during synthetic procedures, enhancing the efficiency of multi-step organic syntheses .

Reagent for Synthesis:

this compound serves as a precursor for synthesizing other trifluoromethanesulfonates, such as sodium trifluoromethanesulfonate (sodium triflate), which is employed in various catalytic asymmetric reactions .

Electrochemical Applications

Solid-State Electrolytes:

Recent studies have explored the potential of this compound in solid-state electrolytes for lithium-ion batteries. Its unique properties contribute to improved safety, higher energy density, and faster charging capabilities compared to conventional batteries .

Proton-Conducting Membranes:

The compound exhibits notable proton conductivity, making it a candidate for developing membranes in fuel cells. These membranes are critical for efficiently converting chemical energy into electrical energy .

Material Science

Nanoparticle Applications:

this compound is used in the synthesis of nanoparticles and thin films for applications in solar energy conversion and water treatment technologies. Its solubility in non-aqueous solvents allows for innovative approaches in material fabrication .

Case Study 1: Barium Triflate as a Catalyst

In a study examining the catalytic efficiency of this compound in Friedel-Crafts reactions, researchers demonstrated its superior performance compared to traditional Lewis acids. The study highlighted its ability to facilitate reactions at lower temperatures while maintaining high yields of desired products .

Case Study 2: Application in Solid-State Electrolytes

Research focusing on the incorporation of this compound into solid-state electrolytes revealed significant improvements in ionic conductivity. The findings suggested that this compound could enhance the performance of next-generation lithium-ion batteries, paving the way for safer and more efficient energy storage solutions .

Mecanismo De Acción

The mechanism of action of barium trifluoromethanesulfonate primarily involves its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. This is achieved through the formation of intermediate complexes with the reactants, which then undergo further transformations to yield the desired products .

In biological systems, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death .

Comparación Con Compuestos Similares

Key Properties :

- Hygroscopicity : Requires careful handling under inert conditions to prevent moisture absorption .

- Reactivity : Functions as a Lewis acid catalyst, facilitating organic transformations such as Friedel-Crafts alkylation and esterification .

- Applications : Widely used in catalysis, polymer chemistry, and as a precursor for advanced materials .

Comparison with Similar Compounds

Barium triflate belongs to the broader class of trifluoromethanesulfonate (triflate) salts. Below is a detailed comparison with structurally or functionally related compounds:

Trifluoromethanesulfonic Acid (CF₃SO₃H)

- Formula : CF₃SO₃H

- Unique Features : A superacid with a Hammett acidity function (H₀) of −12, significantly stronger than sulfuric acid.

- Applications : Used as a solvent, protonation agent, and catalyst in organic synthesis. Unlike barium triflate, it is liquid at room temperature and highly corrosive .

Sodium Trifluoromethanesulfonate (NaCF₃SO₃)

Calcium Trifluoromethanesulfonate (Ca(CF₃SO₃)₂)

Aluminum Trifluoromethanesulfonate (Al(CF₃SO₃)₃)

Bismuth(III) Trifluoromethanesulfonate (Bi(CF₃SO₃)₃)

- Formula : Bi(CF₃SO₃)₃

- Unique Features : Exhibits low toxicity compared to other heavy metal triflates.

- Applications : Used in green chemistry and asymmetric catalysis, but less studied than barium triflate .

Comparative Data Table

| Compound | Formula | Solubility | Hygroscopicity | Acidic Strength (Lewis) | Key Applications |

|---|---|---|---|---|---|

| Barium Triflate | Ba(CF₃SO₃)₂ | Low in water | High | Moderate | Catalysis, Polymers |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | Miscible with H₂O | N/A | Superacid (Brønsted) | Organic synthesis |

| Sodium Triflate | NaCF₃SO₃ | High in water | Low | Weak | Phase-transfer catalysis |

| Aluminum Triflate | Al(CF₃SO₃)₃ | Low in water | Very High | Strong | Friedel-Crafts reactions |

| Bismuth Triflate | Bi(CF₃SO₃)₃ | Moderate | Moderate | Moderate | Green chemistry |

Q & A

Q. What are the standard methods for synthesizing and characterizing barium trifluoromethanesulfonate?

this compound is typically synthesized by reacting trifluoromethanesulfonic acid with barium carbonate or hydroxide. Characterization involves:

- Thermogravimetric analysis (TGA) to determine decomposition temperature (reported to decompose without melting) .

- Hygroscopicity testing due to its sensitivity to moisture, requiring storage in anhydrous conditions .

- Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. How does the hygroscopic nature of this compound impact its storage and experimental reproducibility?

- Store in airtight containers under inert gas (e.g., argon) to prevent hydration, which alters reactivity .

- Pre-dry the compound at elevated temperatures (e.g., 80°C under vacuum) before use in moisture-sensitive reactions .

Advanced Research Questions

Q. What mechanistic insights support the use of this compound as a Lewis acid catalyst in organic synthesis?

- Its strong electrophilicity arises from the weakly coordinating triflate anion , enabling activation of substrates like carbonyl compounds. Studies suggest it facilitates Friedel-Crafts alkylation and Diels-Alder reactions by stabilizing transition states .

- Kinetic studies (e.g., monitoring reaction rates via HPLC or GC) can elucidate its catalytic efficiency compared to other triflate salts .

Q. How can researchers address contradictions in reported catalytic activity data for this compound?

- Control experiments to isolate variables (e.g., moisture levels, solvent purity) .

- Spectroscopic techniques (e.g., X-ray crystallography) to confirm structural consistency across batches .

- Meta-analysis of published data to identify trends or methodological discrepancies (e.g., substrate scope, temperature effects) .

Q. What strategies optimize the use of this compound in asymmetric catalysis?

Q. How does this compound compare to other triflate salts (e.g., scandium, ytterbium) in terms of reactivity and stability?

Q. What are the environmental and toxicological implications of using this compound in large-scale reactions?

- Ecotoxicology assays (e.g., Daphnia magna toxicity tests) indicate potential aquatic toxicity, requiring strict disposal protocols .

- Lifecycle assessments (LCAs) should evaluate alternatives to minimize ecological footprint .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.